3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-1-phenylpyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain several functional groups including a pyrrolidine dione, a thioxothiazolidine, and phenyl groups. The presence of (Z)
and (E)
indicates geometric isomerism in the compound, specifically around the carbon-carbon double bonds .
Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups in space. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis
The reactivity of the compound would depend on the functional groups present. For example, the carbon-carbon double bonds might undergo addition reactions, and the carbonyl groups in the dione could be involved in condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For instance, the presence of polar functional groups might make the compound soluble in polar solvents .Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of derivatives related to 3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-1-phenylpyrrolidine-2,5-dione often involves microwave-assisted synthesis, a technique that offers efficient and convenient production. These compounds are synthesized from various starting materials like 2-aminophenol, rhodanine, and thiazolidine-2,4-dione derivatives (Zidar, Kladnik, & Kikelj, 2009).
Antimicrobial and Antileukemic Activity
- Novel hybrids of pyrrolidinedione-thiazolidinone, similar to the compound , have been synthesized and tested for their anti-leukemic activity. Some of these compounds have shown promising results against leukemia cell lines and exhibit satisfactory toxicity levels in vivo (Kryshchyshyn et al., 2020).
- Various derivatives of thiazolidine-2,4-dione, a component of the compound, have been synthesized and tested for antibacterial activity. These compounds showed significant antibacterial activity, particularly against Gram-positive bacterial strains (Trotsko et al., 2018).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]-1-phenylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3S2/c25-19-14-17(20(26)23(19)16-11-5-2-6-12-16)24-21(27)18(29-22(24)28)13-7-10-15-8-3-1-4-9-15/h1-13,17H,14H2/b10-7+,18-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSRJUNGNDTLNN-DQBOXZGESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)N3C(=O)C(=CC=CC4=CC=CC=C4)SC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)N3C(=O)/C(=C/C=C/C4=CC=CC=C4)/SC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.